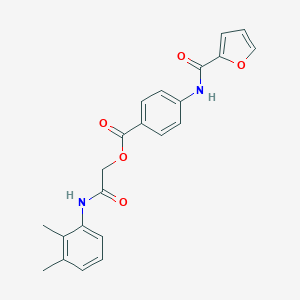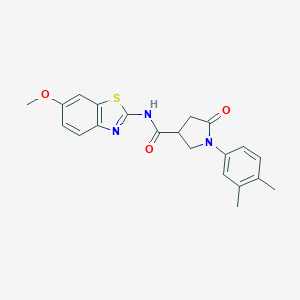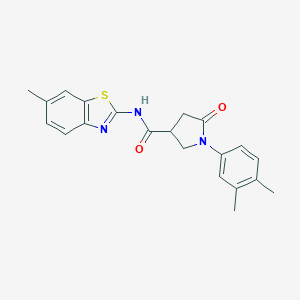
2-(4-Methoxyphenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxyphenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate, also known as MDPV, is a synthetic cathinone that has gained attention for its potential use as a recreational drug. However, this compound has also been the subject of scientific research due to its effects on the central nervous system. In
作用機序
2-(4-Methoxyphenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate acts as a reuptake inhibitor for dopamine and norepinephrine transporters, leading to increased levels of these neurotransmitters in the brain. This can result in increased activity in the reward pathway, leading to the potential for addiction and abuse.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including increased locomotor activity, hyperthermia, and changes in heart rate and blood pressure. It has also been shown to affect the release of other neurotransmitters, such as serotonin and glutamate.
実験室実験の利点と制限
2-(4-Methoxyphenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate has advantages and limitations for use in lab experiments. One advantage is its potency and selectivity as a dopamine and norepinephrine reuptake inhibitor, making it a useful tool for investigating the effects of these neurotransmitters. However, its potential for abuse and addiction make it important to handle with care and to use appropriate safety measures.
将来の方向性
There are many potential future directions for research on 2-(4-Methoxyphenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate. One area of interest is its potential as a treatment for psychiatric disorders such as depression and ADHD. Additionally, further research is needed to understand the long-term effects of this compound use and to develop effective strategies for preventing addiction and abuse. Finally, research on the synthesis and purification of this compound may lead to improvements in the safety and efficacy of this compound for scientific research.
合成法
2-(4-Methoxyphenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate can be synthesized through a multi-step process that involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with methylamine and pyrrolidine. The resulting compound is then esterified with 4-methylbenzoic acid to yield this compound. The purity of the final product can be increased through recrystallization or chromatography.
科学的研究の応用
2-(4-Methoxyphenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been used in scientific research to investigate its effects on the central nervous system. It has been shown to act as a potent dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This can result in increased locomotor activity, hyperthermia, and other behavioral effects.
特性
分子式 |
C21H21NO5 |
|---|---|
分子量 |
367.4 g/mol |
IUPAC名 |
[2-(4-methoxyphenyl)-2-oxoethyl] 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H21NO5/c1-14-3-7-17(8-4-14)22-12-16(11-20(22)24)21(25)27-13-19(23)15-5-9-18(26-2)10-6-15/h3-10,16H,11-13H2,1-2H3 |
InChIキー |
STZSPGLDHAYKHX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)OC |
正規SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-bromo-N-(dibenzo[b,d]furan-3-yl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271061.png)


![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(2-thienyl)-4-quinolinecarboxylate](/img/structure/B271064.png)
![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 2-(phenylcarbonyl)cyclohexanecarboxylate](/img/structure/B271066.png)
![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271069.png)
![1-(3-chlorophenyl)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271070.png)




![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271077.png)

